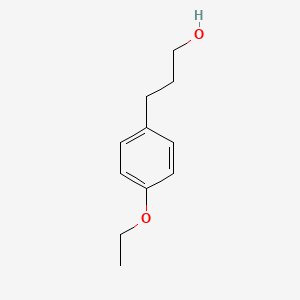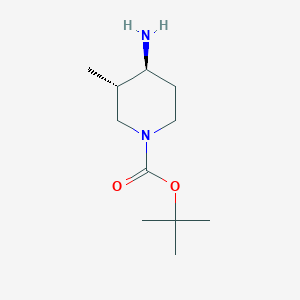
(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, esters like this compound can be reduced to aldehydes using a reducing agent such as DIBAL .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, solubility, and reactivity. Unfortunately, specific physical and chemical properties for “(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester” are not available .Wissenschaftliche Forschungsanwendungen
Synthesis of Vandetanib and Related Pharmaceutical Compounds
Compounds similar to (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester are often involved in complex chemical syntheses of pharmaceutical drugs. For example, in the synthesis of Vandetanib, an anti-cancer drug, intermediates such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate are employed. These processes involve multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to achieve the final compound, indicating the versatility of piperidine derivatives in drug synthesis Mi, W. (2015). Fine Chemical Intermediates.
Biocatalyst and Enzymatic Synthesis
The structure of this compound suggests potential for biocatalytic processes where chiral amines and carboxylic acid derivatives are important. Enzymatic synthesis and biocatalysis are fields that increasingly leverage such chiral compounds for the production of active pharmaceutical ingredients (APIs) and other biologically active molecules. This aligns with the broader trend of utilizing enantiopure compounds as intermediates in the synthesis of complex molecules Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020). RSC Advances.
Advanced Material Synthesis
The chemical modification capabilities indicated by the tert-butyl ester group and the piperidine core offer pathways to advanced materials. Specifically, derivatives of similar compounds have been explored for the synthesis of novel polymers, coatings, and nanomaterials that have applications ranging from drug delivery systems to materials science. For example, xylan esters synthesized through chemical modifications exhibit unique properties for potential use in drug delivery and as biomaterials Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T. (2014). Carbohydrate polymers.
Environmental and Toxicological Research
Understanding the fate, behavior, and potential toxicological impact of chemical compounds is crucial for environmental sciences. Studies on related esters and carboxylic acid derivatives highlight the importance of assessing the environmental persistence, bioaccumulation potential, and toxicity of synthetic chemicals. Research on compounds such as methyl paraben and its environmental occurrence, fate, human exposure, and toxicity provides a framework for evaluating similar compounds Haman, C., Dauchy, X., Rosin, C., & Munoz, J. (2015). Water research.
Wirkmechanismus
Target of Action
It’s worth noting that the compound contains a tert-butyl group, which is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .
Mode of Action
The compound contains a carbamic acid moiety , which can be obtained by the reaction of ammonia and carbon dioxide at very low temperatures . This suggests that the compound might interact with its targets through the formation of carbamate anions .
Biochemical Pathways
The presence of the tert-butyl group in the compound suggests its potential involvement in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound also has a lipophilicity log Po/w (iLOGP) of 1.47 .
Result of Action
Given the presence of the tert-butyl group and carbamic acid moiety, it’s plausible that the compound might exert effects related to these chemical groups .
Action Environment
It’s worth noting that the compound’s stability and reactivity might be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Biochemische Analyse
Biochemical Properties
(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate or inhibitor for specific enzymes, thereby modulating their catalytic activity. The presence of the tert-butyl ester group can also affect the compound’s solubility and stability, further influencing its biochemical interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with cell surface receptors or intracellular signaling molecules, altering the downstream signaling cascades. Additionally, the compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis, leading to the formation of its corresponding acid and alcohol. These degradation products can have different biochemical properties and effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation or receptor activation. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and function. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWKSXEVUZEMI-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dimethoxy(methyl)[1-(4-methylphenyl)ethyl]silane](/img/structure/B3151820.png)
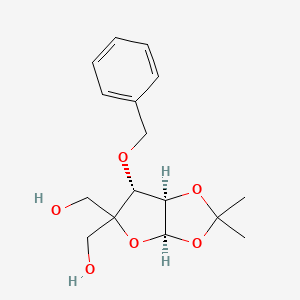
![[(3-Methoxyphenyl)carbamoyl]formic acid](/img/structure/B3151825.png)

![N-[1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethylidene]hydroxylamine](/img/structure/B3151833.png)
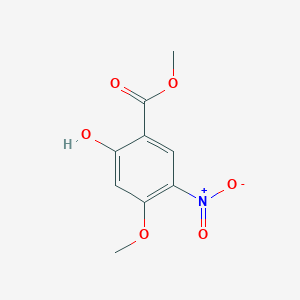
![5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3151843.png)
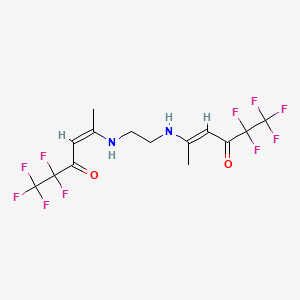

![4-[2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)vinyl]-2-pyrimidinamine](/img/structure/B3151890.png)


![(4-Amino-benzyl)-(2H-[1,2,4]triazol-3-yl)-amine](/img/structure/B3151901.png)
